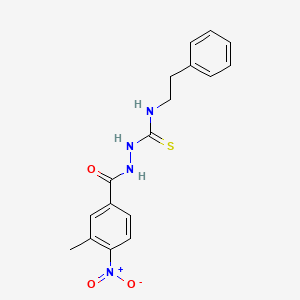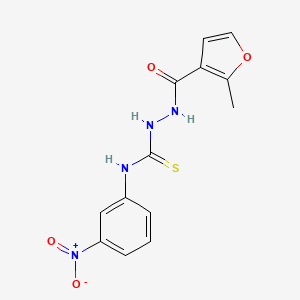![molecular formula C16H25N3O3S B4118454 N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)
N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of piperazine with sulfonyl chloride derivatives under specific conditions. Kumar et al. (2007) described the synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a structurally related compound, through the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride, characterized by NMR, MS, IR, and X-ray crystallography (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied. For instance, the crystal structure of similar compounds reveals an orthorhombic crystal class, highlighting the detailed geometric parameters that define the spatial arrangement of atoms within the molecule. Such structural insights are crucial for understanding the compound's interaction at the molecular level (Kumar et al., 2007).
Chemical Reactions and Properties
Sulfomethylation reactions, particularly involving piperazine and its derivatives, play a crucial role in modifying the chemical properties of sulfonamide compounds. Westrenen and Sherry (1992) detailed the sulfomethylation of piperazine under various pH conditions, showcasing how this reaction can introduce methanesulfonate groups, influencing the compound's solubility, reactivity, and potential bioactivity (Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties of sulfonamide compounds are intricately linked to their molecular structure. For example, the crystallographic analysis reveals specific unit cell parameters that can influence the compound's melting point, solubility, and stability. These properties are vital for the compound's application in various fields, including pharmaceuticals (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and the potential for further functionalization, are key aspects of N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide and related compounds. The sulfonamide group, in particular, offers diverse reactivity, allowing for the synthesis of a wide range of derivatives with varied biological activities. Studies on sulfomethylation and subsequent reactions provide insight into these chemical properties and their implications for synthesis and application (Westrenen & Sherry, 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-17-10-12-18(13-11-17)16(20)14(2)19(23(3,21)22)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZSXWYQSETTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4118383.png)
![N-(2-methyl-1-{[(6-methyl-2-pyridinyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118388.png)
![N-(3,4-dimethylphenyl)-4-(2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4118400.png)
![1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4118402.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118406.png)
![2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4118417.png)


![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)

![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4118461.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)